SNAP 5089

α1A-adrenoceptor selectivity receptor binding

SNAP 5089 is a non-substitutable research tool for laboratories requiring unambiguous α1A-adrenoceptor targeting. Its >600-fold selectivity (Ki=0.35 nM for α1A vs. 220–1200 nM for other subtypes) eliminates off-target effects that confound generic α1 antagonists. Unlike its structural analog niguldipine, SNAP 5089 exhibits minimal L-type calcium channel blockade (Ki=540 nM), making it an ideal negative control in cardiovascular studies. With a distinct functional pKb of 7.0 in bladder neck tissue, it uniquely enables pharmacological fingerprinting of α1A/α1L-mediated contractile responses. For researchers demanding publication-grade selectivity, direct substitution without validation is impossible.

Molecular Formula C36H41ClN4O5
Molecular Weight 645.2
CAS No. 157066-77-8
Cat. No. B610898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSNAP 5089
CAS157066-77-8
SynonymsSNAP-5089
Molecular FormulaC36H41ClN4O5
Molecular Weight645.2
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5.Cl
InChIInChI=1S/C36H40N4O5.ClH/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29;/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41);1H
InChIKeyMXELDPKESKXREN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SNAP 5089 Alpha-1A Adrenoceptor Antagonist Selectivity Profile and Procurement Specifications


SNAP 5089 (CAS 157066-77-8) is a subtype-selective α1A-adrenoceptor antagonist derived from the L-type calcium channel antagonist niguldipine [1]. It exhibits exceptional selectivity for the α1A subtype over other adrenoceptors (>600-fold) and L-type calcium channels . The compound is a 1,4-dihydropyridine derivative with the molecular formula C36H40N4O5·HCl and a molecular weight of 645.19 g/mol .

SNAP 5089 vs. Generic α1 Antagonists: Why Substitution is Scientifically Invalid


SNAP 5089 cannot be substituted with generic α1-adrenoceptor antagonists due to its unique selectivity profile and functional characteristics. While many α1 antagonists exhibit broad activity across multiple subtypes, SNAP 5089 demonstrates >600-fold selectivity for α1A over other adrenoceptors (Ki = 0.35 nM for α1A vs. 220-1200 nM for other subtypes) . This selectivity is crucial for experiments requiring precise α1A targeting without confounding off-target effects on α1B, α1D, α2, or L-type calcium channels. Furthermore, its functional pKb of 7.0 in rabbit bladder neck tissue [1] is distinct from other α1A-selective antagonists, making direct substitution without validation impossible.

Quantitative Differentiation of SNAP 5089: Evidence-Based Selection Guide


Subtype Selectivity: SNAP 5089 vs. RS-17053 and 5-Methylurapidil

SNAP 5089 demonstrates superior α1A selectivity compared to other α1A-selective antagonists. Its Ki for α1A is 0.35 nM, while its Ki for α1B is 220 nM (629-fold selectivity) and for α1D is 540 nM (1543-fold selectivity) . In contrast, RS-17053 exhibits only 30-100-fold selectivity over α1B and α1D subtypes (pKi 9.1-9.9 for α1A vs. 7.7-7.8 for α1B/α1D) [1]. 5-Methylurapidil, while potent at α1A (Ki ≈0.64 nM), shows less pronounced selectivity [2].

α1A-adrenoceptor selectivity receptor binding

Calcium Channel Interaction: SNAP 5089 vs. Niguldipine

SNAP 5089 is a niguldipine analog that retains high α1A affinity but lacks significant calcium channel blocking activity. While niguldipine potently inhibits L-type calcium channels (IC50 = 0.4 μM), SNAP 5089 shows a Ki of 540 nM for L-type calcium channels, indicating minimal interaction [1]. This represents a 1350-fold selectivity for α1A over L-type calcium channels .

L-type calcium channel off-target dihydropyridine

Functional Antagonism in Lower Urinary Tract Tissues: SNAP 5089 vs. Tamsulosin and Other α1 Antagonists

In rabbit bladder neck (RBN) smooth muscle, a predictive model for human lower urinary tract tissue, SNAP 5089 antagonizes noradrenaline-induced contractions with a pKb of 7.0 [1]. This is distinct from tamsulosin (pKb = 10.0), REC 15/2739 (pKb = 9.3), and RS-100329 (pKb = 9.3) [1]. The lower pKb of SNAP 5089 indicates a specific, moderate affinity for the functional α1L-adrenoceptor in this tissue, making it a valuable tool for differentiating α1A/α1L pharmacology.

rabbit bladder neck smooth muscle contraction pKb

Selectivity Over α2-Adrenoceptors: SNAP 5089 vs. Non-Selective α-Blockers

SNAP 5089 demonstrates exceptional selectivity for α1A over α2-adrenoceptor subtypes, with Ki values of 370, 800, and 1200 nM for α2C, α2B, and α2A, respectively . This corresponds to >1000-fold selectivity over α2 subtypes. In contrast, many non-selective α-blockers like phentolamine exhibit significant α2 antagonism, leading to confounding effects on presynaptic feedback mechanisms.

α2-adrenoceptor selectivity off-target

High-Impact Research Applications for SNAP 5089


α1A-Adrenoceptor Subtype Characterization in Cardiovascular and Urogenital Tissues

SNAP 5089's exceptional α1A selectivity (Ki 0.35 nM) and minimal L-type calcium channel interaction (Ki 540 nM) make it ideal for dissecting α1A-mediated responses in vascular smooth muscle and lower urinary tract tissues . Its moderate functional pKb (7.0) in rabbit bladder neck allows clear differentiation from high-affinity agents like tamsulosin (pKb 10.0), enabling precise pharmacological fingerprinting of α1A/α1L-mediated contractions [1].

Validation of α1A-Selective Antagonists in Drug Discovery

As a well-characterized α1A antagonist with >600-fold selectivity over other adrenoceptors , SNAP 5089 serves as a benchmark compound for validating novel α1A-selective agents. Its selectivity profile exceeds that of RS-17053 (30-100-fold) and provides a reference standard for assessing target engagement and off-target activity in lead optimization programs [1].

Functional Studies of α1L-Adrenoceptor Pharmacology

SNAP 5089's distinct pKb (7.0) in rabbit bladder neck, compared to other α1 antagonists, makes it a valuable tool for investigating the α1L-adrenoceptor phenotype . This functional profile, combined with its high α1A binding selectivity, allows researchers to explore the relationship between cloned α1A and functional α1L receptors in smooth muscle tissues .

Negative Control for L-Type Calcium Channel Involvement

Unlike its structural analog niguldipine, which potently blocks L-type calcium channels (IC50 0.4 μM), SNAP 5089 exhibits minimal calcium channel interaction (Ki 540 nM) . This makes SNAP 5089 an excellent negative control for experiments requiring α1A antagonism without confounding calcium channel blockade, particularly in vascular and cardiac tissue studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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